Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate
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Overview
Description
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as an ethyl ester, a hydroxyethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate typically involves multi-step organic reactionsFor instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated naphthyridines . The specific conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and green chemistry principles, is essential to ensure sustainable and economically viable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The keto group in the naphthyridine core can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the keto group can produce secondary alcohols.
Scientific Research Applications
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxyethyl group can form hydrogen bonds with active site residues, while the ester group can participate in esterification reactions. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a similar core structure but differ in the position of nitrogen atoms and functional groups.
Indole Derivatives: While indoles have a different core structure, they share some chemical properties and biological activities with naphthyridines.
Properties
IUPAC Name |
ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)10-8-11-12(15-9(10)2)4-5-16(6-7-17)13(11)18/h4-5,8,17H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDRVOWJTURSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CN(C(=O)C2=C1)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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